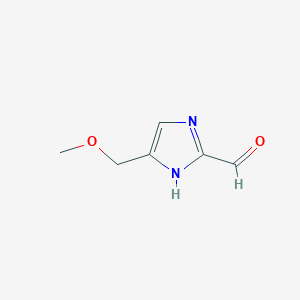
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile building block in organic synthesis and has been used in various scientific research applications. In
Wirkmechanismus
The mechanism of action of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of a reactive aldehyde group and an imidazole ring. It can participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to exhibit low toxicity and has been used in various in vitro and in vivo experiments. It is believed to be metabolized in the liver and excreted through the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in lab experiments include its versatility as a building block in organic synthesis, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in some solvents and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are many future directions for the use of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in scientific research. One potential direction is the development of new fluorescent probes for bioimaging applications. Additionally, it can be used in the development of new materials for electronic and optical applications. Further studies are needed to understand its mechanism of action and potential applications in other fields.
In conclusion, this compound is a versatile building block in organic synthesis with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and unique properties make it an attractive compound for further study. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One of the most common methods involves the reaction of 4-formyl-1H-imidazole with paraformaldehyde in the presence of a base catalyst. The reaction yields the desired product in good yields and high purity. Other methods involve the use of different aldehydes and imidazoles as starting materials.
Wissenschaftliche Forschungsanwendungen
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the development of fluorescent probes for bioimaging applications. Additionally, it has been used in the development of new materials for electronic and optical applications.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-5-2-7-6(3-9)8-5/h2-3H,4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZEJLHLVMWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7637564.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)

